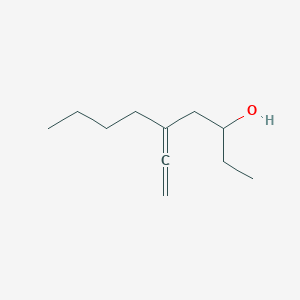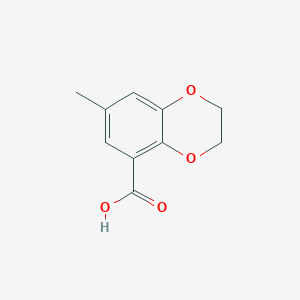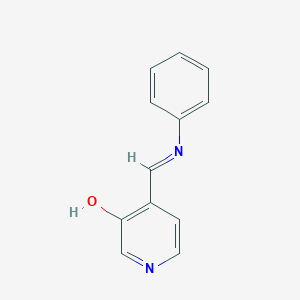
4-(Anilinomethylidene)pyridin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Anilinomethylidene)pyridin-3(4H)-one can be achieved through several synthetic routes. One common method involves the condensation reaction between 4-pyridinecarboxaldehyde and aniline in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Another approach involves the use of 4-pyridone as a starting material. In this method, 4-pyridone is reacted with aniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. The use of automated reactors and advanced purification techniques such as column chromatography and crystallization ensures high yield and purity.
化学反応の分析
Types of Reactions
4-(Anilinomethylidene)pyridin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the anilinomethylidene group can be replaced by other nucleophiles such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides, alkylating agents
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Substituted pyridines
科学的研究の応用
4-(Anilinomethylidene)pyridin-3(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4-(Anilinomethylidene)pyridin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of its potential anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
類似化合物との比較
4-(Anilinomethylidene)pyridin-3(4H)-one can be compared with other similar compounds, such as:
4-(Benzylideneamino)pyridin-3(4H)-one: Similar structure but with a benzylidene group instead of an anilinomethylidene group.
4-(Phenylmethylidene)pyridin-3(4H)-one: Similar structure but with a phenylmethylidene group.
4-(Pyridin-4-ylmethylidene)pyridin-3(4H)-one: Similar structure but with a pyridin-4-ylmethylidene group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
830317-01-6 |
|---|---|
分子式 |
C12H10N2O |
分子量 |
198.22 g/mol |
IUPAC名 |
4-(phenyliminomethyl)pyridin-3-ol |
InChI |
InChI=1S/C12H10N2O/c15-12-9-13-7-6-10(12)8-14-11-4-2-1-3-5-11/h1-9,15H |
InChIキー |
MRFVISNWSHUPDQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=CC2=C(C=NC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Acenaphthylenediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14206826.png)

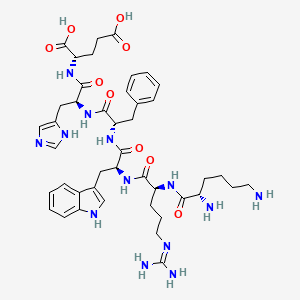
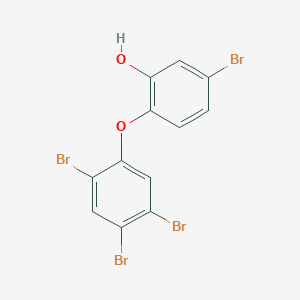
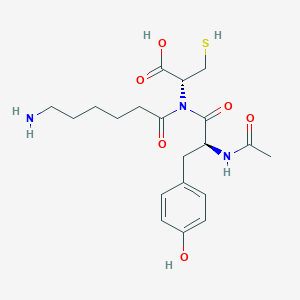
![Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]-](/img/structure/B14206867.png)
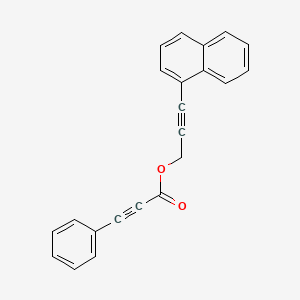
![N-[2-(2-Methylpropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14206872.png)
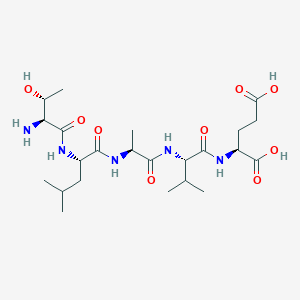
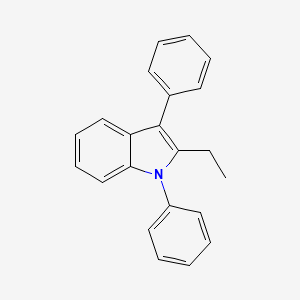
![4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine](/img/structure/B14206886.png)
![2-[3-(Benzyloxy)phenyl]-1-(3-chlorophenyl)-2-hydroxyethan-1-one](/img/structure/B14206887.png)
